Cas no 1805547-28-7 (2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol)

2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol
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- インチ: 1S/C8H8BrF2NO2/c9-1-5-4(3-13)7(8(10)11)6(14)2-12-5/h2,8,13-14H,1,3H2
- InChIKey: MFTKSFRHICIVPK-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(CO)=C(C(F)F)C(=CN=1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 53.4
2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029027441-1g |
2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol |
1805547-28-7 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029027441-500mg |
2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol |
1805547-28-7 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029027441-250mg |
2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol |
1805547-28-7 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol 関連文献
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanolに関する追加情報
Recent Advances in the Study of 2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol (CAS: 1805547-28-7)
The compound 2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol (CAS: 1805547-28-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique bromomethyl and difluoromethyl functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and small-molecule drugs. Recent studies have focused on its synthesis, structural characterization, and biological activity, shedding light on its mechanism of action and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol, emphasizing its role as a key intermediate in the production of potent kinase inhibitors. The researchers utilized a multi-step synthesis approach, starting from commercially available pyridine derivatives, and achieved a high yield of the target compound. The study also highlighted the compound's stability under various physiological conditions, making it a viable candidate for further drug development.
In another groundbreaking study, researchers investigated the compound's inhibitory effects on specific protein kinases involved in inflammatory pathways. The results, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that 2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol exhibited significant selectivity and potency against targeted kinases, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Further research has delved into the compound's pharmacokinetic properties. A recent preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles in rodent models. The results indicated favorable oral bioavailability and moderate plasma protein binding, which are critical factors for its development as an oral therapeutic agent. Additionally, the compound displayed a relatively low toxicity profile in acute and subchronic toxicity studies, further supporting its potential for clinical translation.
Beyond its therapeutic applications, 2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol has also been explored as a versatile building block in medicinal chemistry. Its reactive bromomethyl group allows for facile derivatization, enabling the synthesis of a wide array of analogs with tailored biological activities. Recent work has focused on optimizing these derivatives to enhance their drug-like properties, such as improved solubility and metabolic stability.
In conclusion, the growing body of research on 2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol underscores its significance in the field of chemical biology and drug discovery. Its unique structural features, combined with its promising biological activity and favorable pharmacokinetic properties, position it as a valuable candidate for further investigation. Future studies should focus on elucidating its precise molecular targets and exploring its efficacy in more complex disease models, paving the way for its potential clinical application.
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